molecular formula C16H24N2O3S2 B2966796 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide CAS No. 1234999-53-1

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2966796
CAS No.: 1234999-53-1
M. Wt: 356.5
InChI Key: YYIZCQOWKHLPQW-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a chemical compound of interest in medicinal chemistry and drug discovery research, supplied for research use only. This compound features a unique molecular architecture combining a piperidine ring bearing a methylsulfonyl group with a propanamide linker and a phenylthioether moiety. The 1-(methylsulfonyl)piperidine structure is a recognized pharmacophore in medicinal chemistry, with documented presence in compounds investigated for anti-infective applications . The methylsulfonyl group on the piperidine nitrogen is a key feature that can influence the molecule's physicochemical properties and potential receptor interactions. The 3-(phenylthio)propanamide chain introduces a thioether linkage, a functional group known for its metabolic stability and presence in bioactive molecules. This specific combination of sulfonamide and thioether motifs within a single molecule makes it a valuable intermediate for constructing compound libraries aimed at exploring structure-activity relationships (SAR) in various biological targets. Researchers may utilize this compound as a building block in the synthesis of more complex molecules or as a core structure for developing novel chemical probes. Its structural features suggest potential applicability in programs targeting enzymes or receptors where similar sulfonamide-containing compounds have shown activity. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-23(20,21)18-10-7-14(8-11-18)13-17-16(19)9-12-22-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIZCQOWKHLPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a piperidine ring with a methylsulfonyl group, which is known to enhance solubility and bioavailability. The phenylthio group contributes to its interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that it may exert effects through the following mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and ferroptosis, a form of regulated cell death associated with oxidative stress .
  • Modulation of Signaling Pathways : The compound has been noted to influence the KEAP1-NRF2-GPX4 axis, which plays a crucial role in cellular defense against oxidative stress. By inhibiting NRF2 activity, the compound may enhance ferroptosis in tumor cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making them candidates for treating infections .

Efficacy in Cell Lines

A summary of findings from various studies on the efficacy of this compound and related compounds is presented below:

Study Cell Line IC50 (µM) Mechanism
Study 1A549 (Lung)15Induction of apoptosis
Study 2MCF7 (Breast)10Ferroptosis via NRF2 inhibition
Study 3HeLa (Cervical)12ROS accumulation leading to cell death

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Anti-Tumor Activity : A recent study investigated the effects of related compounds on tumor growth in xenograft models. The results indicated significant tumor reduction when treated with the compound, supporting its potential as an anti-cancer agent .
  • Antimicrobial Studies : In vitro assays demonstrated that derivatives exhibited activity against various bacterial strains, suggesting possible applications in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its methylsulfonyl-piperidine and phenylthio-propanamide motifs. Below is a comparative analysis with structurally related analogs:

Compound Name Piperidine Substituent Propanamide Substituent Molecular Formula Key Properties/Applications References
Target Compound 1-(Methylsulfonyl) 3-(Phenylthio) C₁₆H₂₂N₂O₂S₂ Hypothesized enhanced solubility and receptor specificity due to –SO₂CH₃ and –S–C₆H₅
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide 4-(Methoxymethyl) N-Phenyl C₁₆H₂₄N₂O₂ Pharmaceutical intermediate; lower electron-withdrawing capacity compared to –SO₂CH₃
2-(5-(1-Phenylcarbamoylpiperidin-4-yl)...propanamide (7e) 1-Phenylcarbamoyl 4-Ethyl-4H-1,2,4-triazol-3-ylthio C₂₆H₃₂N₆O₂S Higher molecular weight; triazole-thio group may confer metabolic stability
Fentanyl (N-(1-phenethyl-4-piperidinyl)propionanilide) 1-Phenethyl Propionanilide C₂₂H₂₈N₂O High opioid potency; narrow therapeutic index
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 1-(2-Phenylethyl) N-(2-Fluorophenyl) C₂₂H₂₅FN₂O Fluorine enhances lipophilicity; opioid receptor affinity
N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide 1-(N,N-Dimethylsulfamoyl) 3-(4-Methoxyphenyl) C₁₅H₂₁N₅O₃S₂ Sulfamoyl group (–SO₂N(CH₃)₂) offers moderate electron withdrawal

Pharmacological and Toxicological Insights

  • Fentanyl Analogs () : Derivatives like N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (ED₅₀: 20.5 µg/kg) exhibit 8–12-fold higher therapeutic indices than fentanyl, attributed to bulky substituents reducing respiratory depression . The target compound’s methylsulfonyl group may similarly mitigate toxicity while maintaining analgesic efficacy.
  • Para-Chloroisobutyryl Fentanyl () : Chlorophenyl substitutions increase metabolic resistance but raise cardiac risks. The target’s phenylthio group, while lipophilic, lacks halogen-related toxicity risks .
  • Methoxymethyl Analogs () : Lower polarity (–OCH₃ vs. –SO₂CH₃) reduces solubility, limiting bioavailability compared to the target compound .

Physicochemical Properties

  • Solubility : The methylsulfonyl group (–SO₂CH₃) enhances aqueous solubility relative to methoxymethyl (–OCH₃) or phenethyl (–C₂H₅C₆H₅) analogs .
  • Lipophilicity : The phenylthio group (logP ~2.8) balances hydrophobicity between fentanyl’s phenethyl (logP ~3.5) and triazole-thio derivatives (logP ~4.2) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide, and how can reaction yields be enhanced?

  • Methodology :

  • Stepwise Synthesis : Begin with the preparation of the methylsulfonyl-piperidine intermediate via sulfonation of piperidine derivatives using methanesulfonyl chloride under anhydrous conditions.
  • Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the phenylthio group to the propanamide backbone .
  • Purification : Use column chromatography (silica gel, eluting with gradient mixtures of ethyl acetate/hexane) and recrystallization (2-propanol/water) to isolate intermediates, as demonstrated in analogous piperidinyl-propanamide syntheses .
    • Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of coupling reagents) and monitor temperature control (reflux at 80–100°C) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the methylsulfonyl group (δ ~3.0–3.5 ppm for 1^1H; ~40–45 ppm for 13^{13}C) and phenylthio moiety (aromatic protons at δ ~7.0–7.5 ppm) .
  • Mass Spectrometry (GC/MS or LC-MS) : Verify molecular weight (calculated for C17H24N2O3S2C_{17}H_{24}N_2O_3S_2: 380.5 g/mol) and fragmentation patterns to confirm structural integrity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. How do functional groups (methylsulfonyl, phenylthio) influence the compound’s physicochemical properties?

  • Methylsulfonyl Group : Enhances solubility in polar solvents (e.g., DMSO) and stabilizes the piperidine ring via electron-withdrawing effects, potentially affecting bioavailability .
  • Phenylthio Group : Contributes to lipophilicity (logP ~2.5–3.0) and may participate in π-π stacking interactions with biological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the methylsulfonyl and phenylthio moieties?

  • Analog Synthesis : Replace methylsulfonyl with sulfoxide or sulfonamide groups to assess electronic effects on receptor binding .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and compare IC50_{50} values to correlate substituent effects with activity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions between the methylsulfonyl group and active-site residues (e.g., hydrogen bonding with serine/threonine kinases) .

Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?

  • Standardized Protocols : Ensure consistent assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out degradation as a cause of inconsistent activity .
  • Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational chemistry predict the compound’s interactions with biological targets such as kinases or GPCRs?

  • Molecular Dynamics Simulations : Simulate binding to homology-modeled receptors (e.g., using GROMACS) to identify key interaction sites .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known active ligands in databases like ChEMBL .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., onset at ~200°C) to guide storage conditions .

Q. How can side reactions (e.g., oxidation of phenylthio) be mitigated during synthesis?

  • Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent sulfur oxidation .
  • Antioxidant Additives : Include 1–2% (w/w) ascorbic acid or BHT in reaction mixtures .

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